molecular formula C20H40N4O4Sn B12692708 N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) CAS No. 93841-42-0

N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine)

Cat. No.: B12692708
CAS No.: 93841-42-0
M. Wt: 519.3 g/mol
InChI Key: OTCGVIBGKLIRHW-UHFFFAOYSA-N
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Description

Chemical Name: N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) CAS Reg. No.: 93841-42-0 Molecular Formula: C20H40N4O4Sn Molecular Weight: ~518.7 g/mol (calculated)

This organotin compound features a central dibutylstannylene (Sn) core bridged by two oxygen atoms, each connected to N-nitrosocyclohexylamine substituents. The nitroso (-N=O) groups and tin center confer unique reactivity, making it relevant in organometallic synthesis or catalysis.

Properties

CAS No.

93841-42-0

Molecular Formula

C20H40N4O4Sn

Molecular Weight

519.3 g/mol

IUPAC Name

N-cyclohexyl-N-[dibutyl-[cyclohexyl(nitroso)amino]oxystannyl]oxynitrous amide

InChI

InChI=1S/2C6H11N2O2.2C4H9.Sn/c2*9-7-8(10)6-4-2-1-3-5-6;2*1-3-4-2;/h2*6H,1-5H2;2*1,3-4H2,2H3;/q2*-1;;;+2

InChI Key

OTCGVIBGKLIRHW-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(ON(C1CCCCC1)N=O)ON(C2CCCCC2)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is treated with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene involves the continuous nitration of toluene using mixed acid (a combination of nitric acid and sulfuric acid). The process is carefully controlled to ensure the safety and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form aminodinitrotoluenes and other derivatives.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include iron and hydrochloric acid, or catalytic hydrogenation.

    Substitution: Strong nucleophiles such as hydroxide ions can facilitate substitution reactions.

Major Products Formed

    Reduction: Aminodinitrotoluenes and other reduced derivatives.

    Substitution: Various substituted nitrotoluenes depending on the nucleophile used.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: Used as a standard explosive for calibrating instruments and studying explosive reactions.

    Biology: Studied for its toxicological effects on living organisms.

    Medicine: Research into its potential use in targeted drug delivery systems.

    Industry: Used in mining, construction, and demolition for its explosive properties.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid release of gases results in a powerful explosion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with three structurally related organotin and amine derivatives:

Compound CAS Reg. No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Potential Hazards
N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) (Target) 93841-42-0 C20H40N4O4Sn ~518.7 Dibutylstannylene, nitroso, cyclohexylamine Potential catalyst or precursor; nitroso groups imply carcinogenicity risks .
Bis-(2-Ethylhexyl) O,O'-[(dibutylstannylene)bis(oxycarbonyl)]dibenzoate 84332-96-7 Not provided Likely >700 Dibutylstannylene, oxycarbonyl, benzoate esters Likely used as a stabilizer or plasticizer; ester groups enhance solubility in polymers .
Bis-(3-Methoxybutyl)-3,3'-[(dibutylstannylene)dithio]dipropionate 94023-65-1 Not provided Likely >600 Dibutylstannylene, dithio (S-S), propionate Sulfur bridges may improve thermal stability; potential use in lubricants or coatings .
N,N-Dibutylcyclohexylamine 4230-04-0 C14H29N ~211.4 Tertiary amine, cyclohexyl, butyl Intermediate in organic synthesis; lacks tin/nitroso groups, reducing toxicity .

Detailed Analysis of Functional Group Impact

Tin Core and Bridging Groups
  • The target compound and entries 84332-96-7/94023-65-1 share a dibutylstannylene core but differ in bridging groups:
    • Oxy (O) bridges (Target): Enhance polarity and reactivity toward electrophiles.
    • Oxycarbonyl (COO) (84332-96-7): Increase hydrophobicity and compatibility with polymers.
    • Dithio (S-S) (94023-65-1): Improve resistance to oxidation and thermal degradation .
Nitroso vs. Non-Nitroso Derivatives
  • The target’s N-nitrosocyclohexylamine groups distinguish it from simpler amines (e.g., 4230-04-0). Nitroso compounds are known mutagenic agents, requiring stringent safety protocols during handling .
Molecular Weight and Solubility
  • The target’s moderate molecular weight (~518.7 g/mol) suggests moderate solubility in organic solvents, whereas higher-weight derivatives (e.g., 84332-96-7) are likely less soluble but more thermally stable .

Biological Activity

N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) is a synthetic compound that combines the properties of dibutylstannylene and nitrosamines. This compound has garnered attention due to its potential biological activity, particularly in the context of toxicology and pharmacology. Understanding its biological effects is crucial for evaluating its safety and potential applications.

Chemical Structure and Properties

The compound features a dibutylstannylene moiety linked to two N-nitrosocyclohexylamine groups. The general structure can be represented as follows:

CxHyNzOwSnv\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\text{Sn}_{v}

where x,y,z,w,vx,y,z,w,v are integers representing the number of each atom in the molecule.

Toxicological Profile

  • Carcinogenic Potential : Research indicates that nitrosamines, particularly those derived from amines, have significant carcinogenic properties. N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) is expected to exhibit similar effects due to the presence of the nitroso group, which is known to induce DNA damage and mutations .
  • Mechanism of Action : The compound may exert its biological effects through the formation of reactive nitrogen species that can interact with cellular macromolecules, leading to oxidative stress and cellular damage .

Case Studies

Several studies have documented the effects of related compounds on biological systems:

  • Study A : A study examining N-nitrosodibutylamine (a related compound) found that it induced tumors in laboratory animals when administered in high doses. The tumors were primarily located in the liver and lungs, suggesting a strong link between exposure and carcinogenicity .
  • Study B : Another investigation focused on the mutagenic potential of nitrosamines in bacterial models. Results indicated that compounds similar to N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) significantly increased mutation rates compared to controls, reinforcing concerns about their safety .

Summary of Key Findings

StudyCompoundBiological EffectMethodology
AN-NitrosodibutylamineTumor inductionAnimal model
BRelated nitrosaminesIncreased mutagenicityBacterial assays

Mechanistic Insights

The biological activity of N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) may involve:

  • Oxidative Stress : Induction of reactive oxygen species (ROS), leading to cellular damage.
  • DNA Damage : Formation of DNA adducts that can result in mutations and tumorigenesis.
  • Cell Signaling Disruption : Alteration of normal cell signaling pathways due to oxidative modifications.

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